3-Methylbutan-2-yl chloroformate
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Overview
Description
3-Methylbutan-2-yl chloroformate is an organic compound with the molecular formula C6H11ClO2. It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbutan-2-yl chloroformate can be synthesized through the reaction of 3-methylbutan-2-ol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
3-Methylbutan-2-ol+Phosgene→3-Methylbutan-2-yl chloroformate+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to ensure safety and maximize yield. The use of continuous flow reactors is common to handle the toxic and corrosive nature of phosgene.
Chemical Reactions Analysis
Types of Reactions: 3-Methylbutan-2-yl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, reactions are typically conducted in the presence of a base to absorb the HCl produced.
Alcohols: For esterification, the reaction is carried out under anhydrous conditions to prevent hydrolysis.
Carboxylic Acids: For mixed anhydride formation, the reaction is also conducted in the presence of a base.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
3-Methylbutan-2-yl chloroformate is used in various scientific research applications, including:
Biology: In the modification of biomolecules for analytical purposes.
Medicine: In the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 3-methylbutan-2-yl chloroformate involves nucleophilic substitution reactions. The chloroformate group (ROC(O)Cl) is highly reactive towards nucleophiles, leading to the formation of carbamates, carbonate esters, and mixed anhydrides. The reaction typically proceeds via a substitution nucleophilic internal (SNi) mechanism, where the nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion .
Comparison with Similar Compounds
Methyl Chloroformate: A simpler chloroformate ester used in similar reactions.
Ethyl Chloroformate: Another chloroformate ester with similar reactivity.
Benzyl Chloroformate: Used for introducing the carboxybenzyl (Cbz) protecting group.
Uniqueness: 3-Methylbutan-2-yl chloroformate is unique due to its branched alkyl group, which can influence the steric and electronic properties of the compound, affecting its reactivity and the stability of the products formed .
Properties
Molecular Formula |
C6H11ClO2 |
---|---|
Molecular Weight |
150.60 g/mol |
IUPAC Name |
3-methylbutan-2-yl carbonochloridate |
InChI |
InChI=1S/C6H11ClO2/c1-4(2)5(3)9-6(7)8/h4-5H,1-3H3 |
InChI Key |
DCKWWQRLTVEAPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OC(=O)Cl |
Origin of Product |
United States |
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